molecular formula C23H22N2O5S B5044327 2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid

2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid

Cat. No.: B5044327
M. Wt: 438.5 g/mol
InChI Key: UGBWGCJFFUFHGN-UHFFFAOYSA-N
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Description

2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid is a complex organic compound that features a benzenesulfonyl group, a dimethylanilino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of N-(benzenesulfonyl)-3,4-dimethylaniline: This intermediate is synthesized by reacting 3,4-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The intermediate N-(benzenesulfonyl)-3,4-dimethylaniline is then acetylated using acetic anhydride to form N-(benzenesulfonyl)-3,4-dimethylanilinoacetyl chloride.

    Coupling with Aminobenzoic Acid: The final step involves coupling the acetylated intermediate with aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-3,4-dimethylaniline
  • 2-[(benzenesulfonyl)methyl]benzoic acid
  • 4,6-diacetylresorcinol

Uniqueness

2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-16-12-13-18(14-17(16)2)25(31(29,30)19-8-4-3-5-9-19)15-22(26)24-21-11-7-6-10-20(21)23(27)28/h3-14H,15H2,1-2H3,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBWGCJFFUFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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